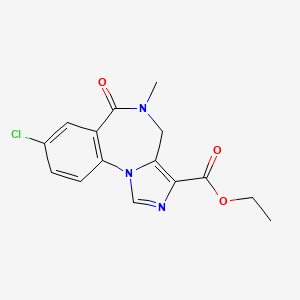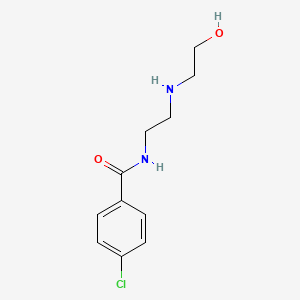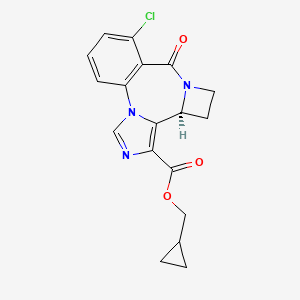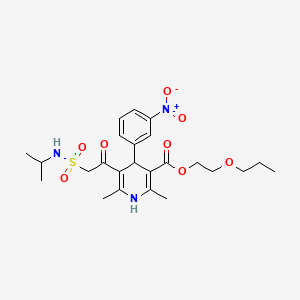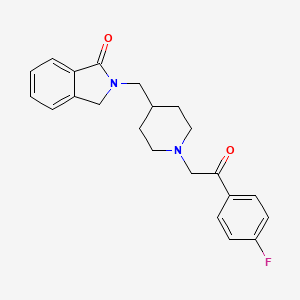
Roluperidona
Descripción general
Descripción
Roluperidone, also known by its chemical name 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one, is a novel compound under development by Minerva Neurosciences for the treatment of schizophrenia. It functions primarily as an antagonist for serotonin 5-HT2A and sigma 2 receptors, with one of its metabolites also showing affinity for the H1 receptor .
Aplicaciones Científicas De Investigación
Roluperidone has been primarily investigated for its potential in treating negative symptoms of schizophrenia. It has shown promise in clinical trials, demonstrating efficacy in reducing negative symptoms and improving social performance .
Mecanismo De Acción
Roluperidone exerts its effects by blocking serotonin 5-HT2A and sigma 2 receptors. This blockade helps alleviate symptoms of schizophrenia, such as hallucinations, delusions, and agitation. Additionally, it influences brain-derived neurotrophic factor (BDNF), which is associated with neurogenesis, neuroplasticity, and synapse regulation .
Safety and Hazards
Safety and tolerability of Roluperidone were evaluated by monitoring the frequency, severity, and timing of adverse events, clinical laboratory test results, ECG, vital signs, body weight, abnormal involuntary movement scale (AIMS), BARS, Simpson-Angus Scale (SAS), and Sheehan Suicidality Tracking Scale .
Análisis Bioquímico
Biochemical Properties
Roluperidone interacts with several biomolecules, including the 5-HT 2A, sigma 2, and α 1A-adrenergic receptors . It acts as an antagonist for these receptors . One of its metabolites also has some affinity for the H1 receptor .
Cellular Effects
Roluperidone has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmission through its antagonistic effects on the 5-HT 2A and sigma 2 receptors . This modulation might also affect glutamatergic pathways and calcium neuronal modulation .
Molecular Mechanism
The molecular mechanism of action of Roluperidone involves its antagonistic properties for serotoninergic 5-HT 2A, sigma 2, and α 1A-adrenergic receptors . By blocking these receptors, Roluperidone can modulate neurotransmission and potentially influence gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Roluperidone in laboratory settings are not fully documented. It has been used in trials studying the treatment of schizophrenia
Metabolic Pathways
It is known that Roluperidone has antagonistic properties for certain receptors, which suggests it may interact with enzymes or cofactors in these pathways .
Métodos De Preparación
The synthesis of Roluperidone involves several key steps:
Boc Protection: The Boc protection of 4-aminomethylpiperidine yields tert-butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride.
Free-Radical Halogenation: Ethyl o-toluate undergoes free-radical halogenation to form ethyl 2-(bromomethyl)benzoate.
Intermediate Reaction: The reaction between the two intermediates leads to 2-[(1-tert-butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one.
Deprotection: Deprotection yields 2-(piperidin-4-ylmethyl)-3H-isoindol-1-one; hydrochloride.
Alkylation: Alkylation of the secondary nitrogen with 2-chloro-4’-fluoroacetophenone completes the synthesis of Roluperidone.
Análisis De Reacciones Químicas
Roluperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups, particularly the ketone group.
Substitution: Substitution reactions, especially involving the fluorophenyl group, are common.
Comparación Con Compuestos Similares
Roluperidone is unique due to its specific receptor profile. Similar compounds include:
Risperidone: Another antipsychotic with a broader receptor profile, including dopamine receptors.
Paliperidone: A metabolite of risperidone with similar properties.
Iloperidone: An antipsychotic with affinity for serotonin and dopamine receptors.
Glemanserin: A selective serotonin receptor antagonist.
Pruvanserin: Another serotonin receptor antagonist under investigation
Roluperidone stands out due to its selective receptor antagonism and its potential to treat negative symptoms of schizophrenia without significant dopaminergic activity .
Propiedades
IUPAC Name |
2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRYULFRLCBRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189512 | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359625-79-9 | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359625-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CYR-101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359625799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roluperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROLUPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P31I0M3BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Roluperidone?
A1: Roluperidone exerts its therapeutic effects primarily by antagonizing 5-HT2A receptors, sigma2 receptors, and α1A-adrenergic receptors. [, , , , ] This multi-receptor targeting profile makes it a promising candidate for addressing the complex symptomatology of schizophrenia, particularly negative symptoms. [, , , ]
Q2: How does Roluperidone's antagonism of 5-HT2A receptors potentially contribute to its efficacy in treating negative symptoms of schizophrenia?
A2: While the exact mechanisms are still being investigated, 5-HT2A receptor antagonism is hypothesized to improve negative symptoms by modulating dopaminergic and glutamatergic neurotransmission in key brain regions implicated in schizophrenia. [, ]
Q3: Beyond 5-HT2A receptors, what other targets does Roluperidone interact with, and how might these interactions contribute to its overall therapeutic profile?
A3: In addition to 5-HT2A receptors, Roluperidone also exhibits antagonism at sigma2 and α1A-adrenergic receptors. [, , ] The clinical significance of these interactions is not fully elucidated, but they might contribute to its effects on negative symptoms and potentially offer additional benefits in managing other aspects of schizophrenia. [, , , ]
Q4: What is the evidence supporting Roluperidone's efficacy in treating negative symptoms of schizophrenia?
A4: Roluperidone has demonstrated promising efficacy in treating negative symptoms in clinical trials. [, , , ] Notably, a placebo-controlled multinational trial showed significant improvements in the PANSS-derived Negative Symptom Factor Score (NSFS) and the Personal and Social Performance scale (PSP) total score in patients receiving Roluperidone 64 mg/day compared to placebo. []
Q5: A recent study employed network analysis to investigate Roluperidone's effects on negative symptom domains. What were the key findings of this research?
A5: The network analysis of a randomized clinical trial revealed that Roluperidone significantly reduced the centrality of avolition within the network of negative symptoms. [] This suggests that the drug may work by decoupling motivational processes from other negative symptom domains, leading to global improvements in these symptoms. []
Q6: Has Roluperidone demonstrated any effects on cognitive function in patients with schizophrenia?
A6: While some preclinical evidence suggests potential cognitive benefits, clinical trial data specifically investigating Roluperidone's impact on cognitive function in schizophrenia are limited. Further research is needed to fully explore this aspect of its therapeutic profile. []
Q7: What is known about the pharmacokinetic profile of Roluperidone?
A7: Specific details regarding Roluperidone's pharmacokinetics, including absorption, distribution, metabolism, and excretion, can be found in the published literature. [, ] A bioequivalence study confirmed the consistency of Roluperidone formulations used in different clinical trial phases and the planned commercial formulation. []
Q8: Are there any known drug-drug interactions associated with Roluperidone?
A8: Information on potential drug-drug interactions with Roluperidone is crucial for clinical practice. Healthcare professionals should refer to the most up-to-date prescribing information and resources for comprehensive details on this aspect.
Q9: What are the potential advantages of Roluperidone compared to existing antipsychotic medications for schizophrenia?
A9: Roluperidone's unique multi-receptor targeting profile and promising efficacy in treating negative symptoms, which are often poorly addressed by conventional antipsychotics, position it as a potential advancement in schizophrenia treatment. [, , , ]
Q10: What are the next steps in the development and research of Roluperidone?
A10: Further research is ongoing to optimize Roluperidone's therapeutic potential. This includes exploring novel drug delivery systems [], identifying biomarkers to predict treatment response [], and investigating its long-term effects and safety profile. [, ]
Q11: What is the crystal structure of the σ2 receptor in complex with Roluperidone?
A11: The crystal structure of the σ2 receptor in complex with Roluperidone has been elucidated and reported. [] This structural information is invaluable for understanding the molecular basis of Roluperidone's binding to the σ2 receptor and can guide further drug discovery efforts.
Q12: How was the crystal structure of the σ2 receptor used to identify new potential drug candidates?
A12: The crystal structure of the σ2 receptor complexed with Roluperidone served as a template for a large-scale docking screen of millions of molecules. [] This approach led to the identification of numerous novel chemotypes with high binding affinity for the σ2 receptor, paving the way for the development of new therapeutic agents. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine](/img/structure/B1679435.png)
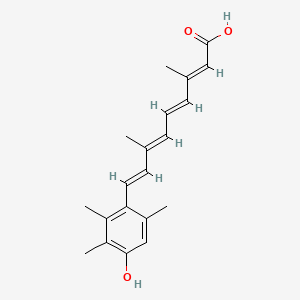

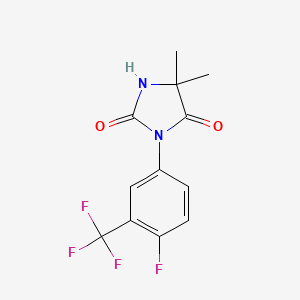

![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)

